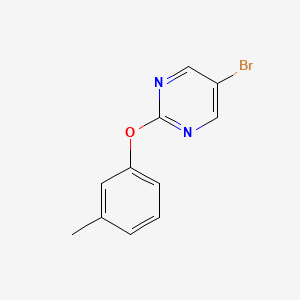

5-Bromo-2-(m-tolyloxy)pyrimidine

描述

Overview of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast array of biologically active molecules. sigmaaldrich.comgoogle.com Its prevalence is most notably observed in the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA, the very blueprints of life. sigmaaldrich.com Beyond their role in nucleic acids, pyrimidine scaffolds are found in numerous natural products, including vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), as well as a wide range of synthetic compounds with therapeutic applications. google.com

In medicinal chemistry, the pyrimidine core is considered a "privileged scaffold" due to its ability to interact with a diverse array of biological targets, including enzymes and receptors. researchgate.net This has led to the development of a multitude of drugs containing the pyrimidine moiety, with applications spanning from anticancer and antiviral agents to antibacterial and anti-inflammatory therapies. nih.gov The versatility of the pyrimidine ring allows for substitution at its various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

Significance of Halogenated Pyrimidines as Versatile Building Blocks

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, such as those containing bromine or chlorine, serve as highly versatile building blocks in organic synthesis. The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

In SNAr reactions, the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, often augmented by the inductive effect of the halogen, activates the ring towards attack by nucleophiles. This allows for the displacement of the halogen by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse array of substituted pyrimidines.

Furthermore, the bromine atom at the 5-position, as seen in the title compound, is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions enable the introduction of a vast array of substituents, including aryl, heteroaryl, and alkyl groups, at the 5-position of the pyrimidine ring. This synthetic flexibility makes halogenated pyrimidines invaluable precursors in the construction of complex molecules with desired functionalities.

Contextualization of 5-Bromo-2-(m-tolyloxy)pyrimidine within the Pyrimidine Class

This compound is a distinct member of the halogenated pyrimidine family. Its structure is characterized by a pyrimidine core substituted with a bromine atom at the 5-position and a meta-tolyloxy group at the 2-position. This specific arrangement of substituents imparts a unique combination of chemical properties and potential reactivity.

The 2-(m-tolyloxy) group is introduced via a nucleophilic aromatic substitution reaction, where the oxygen atom of m-cresol (B1676322) displaces a suitable leaving group, typically a chlorine atom, at the 2-position of a pyrimidine ring. The bromine atom at the 5-position remains as a key functional group for subsequent synthetic modifications. The presence of both the tolyloxy ether linkage and the reactive bromo substituent makes this compound a bifunctional building block, offering multiple avenues for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 73221-74-6 |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

| Boiling Point | 384°C at 760 mmHg |

| Flash Point | 186.1°C |

| Density | 1.481 g/cm³ |

| Refractive Index | 1.602 |

| LogP | 3.33980 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 263.98983 g/mol |

| Heavy Atom Count | 15 |

| Complexity | 195 |

Data sourced from publicly available chemical databases.

Rationale for Dedicated Academic Research on this compound

While specific, in-depth research articles focusing solely on this compound are not readily found in the public domain, the rationale for its investigation can be inferred from the broader context of pyrimidine chemistry and drug discovery. The primary motivation for synthesizing and studying compounds of this nature lies in their potential as key intermediates for the generation of larger, more complex molecules with potential biological activity.

Therefore, dedicated academic and industrial research on this compound and its derivatives is driven by the need for novel molecular scaffolds to address unmet medical needs. The synthesis and characterization of such compounds provide the essential building blocks for the development of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(3-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJNAGZHAWGUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401443 | |

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73221-74-6 | |

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 2 M Tolyloxy Pyrimidine

Established Synthetic Pathways for 5-Bromo-2-(m-tolyloxy)pyrimidine

The primary and most direct route for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is characteristic for the formation of aryloxy pyrimidines.

The reaction typically proceeds by treating a 5-bromo-2-halopyrimidine, such as 5-bromo-2-chloropyrimidine (B32469) or the more reactive 5-bromo-2-fluoropyrimidine (B1268855), with m-cresol (B1676322) in the presence of a base. The base, commonly a metal hydride (e.g., sodium hydride) or a carbonate (e.g., potassium carbonate), deprotonates the hydroxyl group of m-cresol to form the more nucleophilic m-cresolate anion. This anion then attacks the electron-deficient C2 position of the pyrimidine (B1678525) ring, displacing the halide to form the desired ether linkage. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can solvate the cation without hindering the nucleophile.

This established method is analogous to the synthesis of similar compounds, such as 5-bromo-2-(methylthio)pyrimidine (B88330), where 5-bromo-2-chloropyrimidine is reacted with methyl mercaptan. chemicalbook.com The pyrimidine ring's nitrogen atoms withdraw electron density, making the C2 and C4 positions particularly susceptible to nucleophilic attack. libretexts.org

Precursor Synthesis and Intermediate Derivatization

One-Step Synthesis Approaches for 5-Bromo-2-substituted Pyrimidines

An innovative and efficient one-step method for preparing a range of 5-bromo-2-substituted pyrimidines has been developed, offering a streamlined alternative to multi-step sequences. This approach involves the reaction of 2-bromomalonaldehyde (B19672) with various amidine compounds. google.com

The reaction is typically carried out in a protic acid solvent, such as acetic acid, at elevated temperatures. The key advantage of this method is its simplicity and the use of readily available starting materials, which simplifies the manufacturing process and reduces costs. For instance, reacting 2-bromomalonaldehyde with acetamidine (B91507) hydrochloride in acetic acid yields 2-methyl-5-bromopyrimidine. google.com This fundamental reaction provides a versatile platform for accessing a variety of 5-bromo-2-substituted pyrimidines by simply changing the amidine component. google.com

| Starting Materials | Reagents/Solvent | Temperature (°C) | Product | Yield (%) | Ref |

| 2-Bromomalonaldehyde, Acetamidine hydrochloride | Acetic acid, 3A molecular sieves | 100 | 2-Methyl-5-bromopyrimidine | 43 | google.com |

| 2-Bromomalonaldehyde, Amidine compound | Protic acid (e.g., Acetic Acid) | 70-105 | 5-Bromo-2-substituted pyrimidine | N/A | google.com |

Synthetic Routes to Key Halogenated Pyrimidine Intermediates (e.g., 5-Bromo-2-chloropyrimidine, 5-Bromo-2-iodopyrimidine)

The synthesis of this compound relies heavily on the availability of key halogenated intermediates, primarily 5-bromo-2-chloropyrimidine and 5-bromo-2-iodopyrimidine (B48921).

5-Bromo-2-chloropyrimidine is a crucial intermediate and can be synthesized through several methods. A common industrial route starts from 2-hydroxypyrimidine (B189755). This precursor is first brominated to give 5-bromo-2-hydroxypyrimidine (B17364). Subsequent chlorination using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) furnishes 5-bromo-2-chloropyrimidine. To improve on traditional methods that use hazardous reagents, newer approaches have been developed. One such method involves using 2-hydroxypyrimidine and hydrobromic acid with hydrogen peroxide as a catalyst, followed by reaction with phosphorus oxychloride and an organic amine catalyst. This process is reported to be more efficient and simplifies the production process.

Another route involves the chlorination of 5-bromo-2-hydroxypyrimidine using hydrochloric acid with cetyltrimethylammonium chloride as a phase-transfer catalyst, which avoids the use of the more toxic phosphorus oxychloride and results in high yields and purity.

5-Bromo-2-iodopyrimidine is another valuable intermediate, particularly for advanced coupling reactions. It is typically synthesized from 5-bromo-2-chloropyrimidine via a halogen exchange reaction (Finkelstein reaction). This transformation is achieved by treating 5-bromo-2-chloropyrimidine with an iodide source, such as sodium iodide, often in the presence of hydroiodic acid. The reaction is usually conducted in a solvent like chloroform. This method provides the desired product in high yield and serves as a critical building block for creating more complex molecules.

| Precursor | Reagents | Conditions | Product | Yield (%) | Ref |

| 2-Hydroxy-5-bromopyrimidine | Phosphorus oxychloride, Toluene, Triethylamine | 80-85 °C, 6h | 5-Bromo-2-chloropyrimidine | N/A | |

| 5-Bromo-2-hydroxypyrimidine | Hydrochloric acid, Cetyltrimethylammonium chloride, DMF | 40 °C, 12h | 5-Bromo-2-chloropyrimidine | 91 | |

| 5-Bromo-2-chloropyrimidine | Sodium iodide, Hydroiodic acid, Chloroform | 0-20 °C, 20h | 5-Bromo-2-iodopyrimidine | 84 |

Nucleophilic Aromatic Substitution in the Formation of Aryloxy Moieties

The formation of the aryloxy ether bond in this compound is a classic example of nucleophilic aromatic substitution (SNAr). In the pyrimidine system, the two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density of the ring carbons, particularly at the C2, C4, and C6 positions. This electron deficiency makes these positions highly susceptible to attack by nucleophiles.

The generally accepted mechanism for this reaction involves two steps:

Addition Step : The nucleophile (in this case, the m-tolyloxy anion) attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

Elimination Step : The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and forming the final product.

The reactivity of the leaving group is a key factor, with fluoride (B91410) being a better leaving group than chloride in many SNAr reactions due to its ability to better stabilize the transition state through polarization. ossila.com Therefore, starting with 5-bromo-2-fluoropyrimidine can lead to milder reaction conditions and higher yields compared to using 5-bromo-2-chloropyrimidine. ossila.com This principle allows for the regioselective introduction of a wide variety of aryloxy groups onto the pyrimidine scaffold.

Advanced Synthetic Techniques and Catalysis

To enhance the efficiency, selectivity, and diversity of pyrimidine-based compounds, advanced synthetic methods, particularly those involving transition-metal catalysis, are employed.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify pyrimidine scaffolds. The presence of multiple, distinct halogen atoms on a precursor like 5-bromo-2-iodopyrimidine allows for selective and sequential diversification.

The significant difference in reactivity between the C-I and C-Br bonds under palladium catalysis is key. The C-I bond is more reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. This chemoselectivity enables the specific functionalization at the C2 position while leaving the C5-bromo group intact for subsequent transformations.

Common palladium-catalyzed reactions for pyrimidine diversification include:

Suzuki-Miyaura Coupling : This reaction couples the pyrimidine halide with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. It is widely used to introduce aryl or heteroaryl substituents.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the pyrimidine halide with an amine. It is a vital method for synthesizing amino-substituted pyrimidines.

For example, 5-bromo-2-iodopyrimidine can be used in selective palladium-catalyzed cross-coupling reactions with a range of arylboronic acids or alkynylzincs to functionalize the 2-position, yielding a diverse array of substituted 5-bromopyrimidine (B23866) compounds. These intermediates can then undergo a second cross-coupling reaction at the 5-position to create highly complex and diverse molecular architectures.

Application of Microwave Irradiation in Pyrimidine Synthesis

The integration of microwave-assisted synthesis has marked a significant advancement in the production of pyrimidine derivatives, offering substantial improvements over conventional heating methods. tandfonline.com This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. tandfonline.com The primary advantages observed in pyrimidine synthesis include drastically reduced reaction times, often from hours to mere minutes, and frequently higher product yields. tandfonline.comresearchgate.netnih.gov

Microwave irradiation facilitates various types of reactions for pyrimidine synthesis, including the well-known Biginelli three-component cyclocondensation. tandfonline.comfoliamedica.bg In this and other multicomponent reactions, microwaves can promote efficient and rapid assembly of complex molecules from simple precursors. nih.gov Researchers have reported that these reactions can sometimes be conducted in solvent-free conditions or with minimal amounts of solvent, which simplifies the work-up process and aligns with the principles of green chemistry. tandfonline.comrasayanjournal.co.in The rapid heating avoids the prolonged exposure to high temperatures seen in classical methods, which can often lead to the decomposition of starting materials or products. tandfonline.com

The following table summarizes the comparative advantages of microwave-assisted synthesis over conventional heating for a representative pyrimidine synthesis reaction.

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

| Reaction Time | Several hours | 5-15 minutes tandfonline.comresearchgate.net | Significant time savings |

| Product Yield | Moderate to good | Good to excellent (e.g., 65-90%) tandfonline.com | Increased efficiency |

| Energy Source | Oil bath, heating mantle | Microwave oven | Rapid, direct, and uniform heating tandfonline.com |

| Solvent Use | Often requires high-boiling solvents | Can be solvent-free or use minimal solvent tandfonline.com | Reduced environmental impact |

| Selectivity | Variable | Often improved tandfonline.com | Fewer byproducts |

Exploration of Green Chemistry Principles in Synthesis Optimization

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aim to create more environmentally benign and sustainable chemical processes. rasayanjournal.co.innih.gov Traditional methods for pyrimidine synthesis have often relied on hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in Green chemistry offers a robust framework to mitigate these issues through several key strategies.

One major focus is the use of safer and more sustainable techniques, such as employing catalysts, developing multicomponent reactions, and utilizing alternative energy sources like microwave and ultrasound irradiation. rasayanjournal.co.inbenthamdirect.com Multicomponent reactions are particularly valued for their high atom economy, as they combine multiple starting materials into a single product in one step, minimizing waste. rasayanjournal.co.in The use of green solvents, such as water or ionic liquids, or adopting solvent-free conditions, like ball milling or "grindstone chemistry," further reduces the environmental footprint of the synthesis. rasayanjournal.co.inresearchgate.net These greener approaches not only lead to higher yields and reduced waste but also shorten reaction times and simplify purification procedures, offering both environmental and economic benefits. rasayanjournal.co.in

Key green chemistry strategies applicable to pyrimidine synthesis are outlined in the table below.

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefits |

| Use of Catalysts | Employing reusable or non-toxic catalysts. | High yields, reduced waste, easier separation. rasayanjournal.co.in |

| Multicomponent Reactions | Combining three or more reactants in a single step (e.g., Biginelli reaction). rasayanjournal.co.in | High atom economy, simplified procedures, reduced time. foliamedica.bg |

| Alternative Energy | Utilizing microwave or ultrasound energy. benthamdirect.com | Faster reactions, higher yields, lower energy consumption. tandfonline.comrasayanjournal.co.in |

| Safer Solvents/Solvent-Free | Using water, ionic liquids, or mechanical methods (ball milling). rasayanjournal.co.in | Reduced toxicity and environmental impact, simplified workup. researchgate.net |

Analytical and Purification Strategies for Compound Characterization and Isolation

The successful synthesis of This compound requires robust methods for its purification and unambiguous structural confirmation. A combination of chromatographic and spectroscopic techniques is essential for isolating the pure compound and verifying its identity.

Purification Strategies: Following synthesis, the crude product mixture typically undergoes purification to isolate the target compound from unreacted starting materials, reagents, and byproducts.

Column Chromatography: This is a primary technique for purifying pyrimidine derivatives. For a related compound, 5-bromo-2-(methylthio)pyrimidine, purification was achieved using column chromatography on silica (B1680970) gel (100-200 mesh) with an eluent system of 5% ethyl acetate (B1210297) in hexane. chemicalbook.com This method separates compounds based on their differential adsorption to the stationary phase.

Recrystallization: After chromatographic purification, or as an alternative method, recrystallization from a suitable solvent, such as ethanol, is often employed to obtain a highly pure, crystalline solid. tandfonline.com This process relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Characterization Techniques: Once purified, the compound's structure and purity are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. tandfonline.com ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the compound, confirming its elemental formula. mdpi.com For instance, the mass spectrum of 5-bromo-2-(methylthio)pyrimidine showed a peak at m/z 205.1, corresponding to the protonated molecule [M+H]⁺. chemicalbook.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. researchgate.net

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the compound, which is compared against the theoretical values calculated from the proposed molecular formula to establish purity. tandfonline.comnih.gov

X-ray Crystallography: For compounds that form suitable single crystals, X-ray diffraction analysis provides definitive proof of the molecular structure, including bond lengths and angles. researchgate.net This technique was used to determine the complete molecular structure of the related compound 5-bromo-2-iodopyrimidine. researchgate.net

The table below details the role of each analytical technique in the characterization of pyrimidine derivatives.

| Analytical Technique | Information Provided | Relevance to Characterization |

| ¹H NMR | Chemical shift, integration, and coupling of protons. | Confirms the arrangement of hydrogen atoms and neighboring groups. tandfonline.com |

| ¹³C NMR | Chemical shift of carbon atoms. | Elucidates the carbon framework of the molecule. tandfonline.com |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z). | Confirms molecular weight and elemental formula. mdpi.com |

| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups. | Identifies key chemical bonds and functional groups. researchgate.net |

| Elemental Analysis | Percentage composition of elements. | Verifies the empirical formula and purity of the compound. nih.gov |

| X-ray Crystallography | 3D molecular structure in the solid state. | Provides unequivocal structural proof. researchgate.net |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 M Tolyloxy Pyrimidine

Reactivity of the C-5 Bromine Atom in the Pyrimidine (B1678525) Ring

The bromine atom at the C-5 position of the pyrimidine ring is a key functional handle for derivatization. Its reactivity is distinct from halogens at other positions due to the electronic nature of the pyrimidine system.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. However, the C-5 position is electronically analogous to the meta position in a pyridine (B92270) ring and is not directly activated by the ring nitrogens. acs.org Consequently, the C-5 bromine atom in 5-Bromo-2-(m-tolyloxy)pyrimidine is generally unreactive toward direct SNAr with common nucleophiles under standard conditions. acs.orgnih.gov

For substitution to occur at this site, alternative mechanisms or more forcing conditions are typically required. While classic SNAr is challenging, other pathways, such as those involving radical intermediates (SRN1 mechanism), could potentially be explored, though they are less common for this specific position. reddit.com Therefore, for practical synthetic purposes, the C-5 bromine is not considered a viable site for direct nucleophilic displacement.

While resistant to nucleophilic substitution, the C-5 bromine atom is an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to form a new carbon-carbon bond between an organohalide and an organoboron compound, is particularly effective. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrimidine (B23866) derivative, forming a palladium(II) complex. Computational studies on 5-bromopyrimidine confirm that the C-Br bond is the weakest among halopyrimidines (excluding iodo-derivatives), making it highly susceptible to this initial oxidative addition step. illinois.edu

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

This reaction provides a powerful and versatile method for introducing a wide range of substituents at the C-5 position. Aryl, heteroaryl, alkenyl, and even alkyl groups can be installed with high efficiency and functional group tolerance. The reaction's robustness makes it a cornerstone for creating libraries of novel compounds for biological screening.

Interactive Table 1: Exemplary Boronic Acids for Suzuki-Miyaura Coupling at the C-5 Position This table showcases a variety of organoboron reagents that can be coupled with this compound to synthesize diverse C-5 substituted analogues, based on established Suzuki-Miyaura chemistry with similar bromo-heterocycles.

| Coupling Partner (Organoboron Reagent) | Resulting C-5 Substituent | Potential Application/Significance |

| Phenylboronic acid | Phenyl | Core structure for biaryl compounds |

| Furan-3-boronic acid | 3-Furanyl | Introduction of a five-membered heteroaryl ring illinois.edu |

| 2-Methoxypyridine-3-boronic acid | 2-Methoxy-3-pyridinyl | Access to complex hetero-biaryl systems illinois.edu |

| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | Introduction of an electron-withdrawing group |

| Potassium vinyltrifluoroborate | Vinyl | Installation of an alkenyl group for further functionalization |

Functionalization of the m-Tolyloxy Substituent

The m-tolyloxy group provides additional sites for derivatization, allowing for fine-tuning of the molecule's steric and electronic properties. Functionalization can be targeted at either the aromatic tolyl ring or the benzylic methyl group.

Electrophilic Aromatic Substitution on the Tolyloxy Ring : The tolyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing substituents—the activating, ortho-, para-directing ether oxygen and the activating, ortho-, para-directing methyl group—would result in substitution primarily at the positions ortho and para to these groups (C-2, C-4, C-6 of the tolyl ring). The precise regiochemical outcome would depend on the specific reaction conditions and the steric hindrance imposed by the pyrimidine moiety.

Reaction at the Benzylic Methyl Group : The methyl group of the tolyl substituent is a potential site for free-radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation could convert the methyl group into a bromomethyl group (-CH₂Br). This new functional handle could then be used for subsequent nucleophilic substitution reactions to introduce a wide variety of new functionalities.

Design and Synthesis of Novel this compound Analogues

The development of novel analogues can be achieved by systematically modifying both the tolyloxy side chain and the pyrimidine core itself.

A straightforward strategy for generating analogues involves replacing the m-tolyloxy group with other substituted phenoxy moieties. The synthesis of the parent compound likely proceeds via a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine (B32469) and m-cresol (B1676322). By employing a diverse range of substituted phenols in this reaction, a library of analogues with varied electronic and steric properties can be synthesized. This approach allows for the exploration of structure-activity relationships related to the C-2 substituent.

Interactive Table 2: Phenolic Reagents for Synthesis of C-2 Aryloxy Analogues This table lists various phenols that could react with a 5-bromo-2-halopyrimidine precursor to generate a library of analogues with diverse C-2 side chains.

| Phenolic Reagent | Resulting C-2 Substituent | Property Modification |

| Phenol | Phenoxy | Baseline, unsubstituted aryl ether |

| 4-Fluorophenol | 4-Fluorophenoxy | Introduction of a polar, electron-withdrawing group |

| 3,5-Dimethylphenol | 3,5-Dimethylphenoxy | Increased lipophilicity and steric bulk |

| 4-Methoxyphenol | 4-Methoxyphenoxy | Introduction of an electron-donating group |

| 3-Nitrophenol | 3-Nitrophenoxy | Strong electron-withdrawing group, potential H-bond acceptor |

While the C-5 position is ideal for cross-coupling, the C-4 and C-6 positions of the 5-bromopyrimidine ring are also amenable to functionalization. Research has shown that electron-deficient pyrimidines can undergo acid-catalyzed reactions with electron-rich nucleophiles at these positions. ossila.comresearchgate.net For example, a Brønsted acid-catalyzed electrophilic alkylation allows for the direct arylation of the C-4 position of 5-bromopyrimidine using electron-rich arenes. researchgate.net This reaction proceeds by protonating the pyrimidine ring, which significantly increases its electrophilicity and activates the C-4 position for attack by a suitable nucleophile like anisole (B1667542) or N,N-dimethylaniline. This strategy provides a complementary method to cross-coupling for introducing aryl groups onto the pyrimidine scaffold.

Interactive Table 3: Arenes for C-4 Arylation of the 5-Bromopyrimidine Core This table provides examples of electron-rich arenes suitable for the acid-catalyzed arylation of the C-4 position of a 5-bromopyrimidine scaffold.

| Arene Nucleophile | Resulting C-4 Substituent | Reaction Type | Reference |

| Anisole | 4-Methoxyphenyl | Brønsted acid-catalyzed electrophilic alkylation | researchgate.net |

| 1,3-Dimethoxybenzene | 2,4-Dimethoxyphenyl | Brønsted acid-catalyzed electrophilic alkylation | researchgate.net |

| Phenol | 4-Hydroxyphenyl | Brønsted acid-catalyzed electrophilic alkylation | researchgate.net |

| N,N-Dimethylaniline | 4-(Dimethylamino)phenyl | Brønsted acid-catalyzed electrophilic alkylation | researchgate.net |

Reaction Mechanisms and Kinetics Studies

The reactivity of this compound is predominantly dictated by the electronic properties of the pyrimidine ring and the nature of its substituents. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack. The bromine atom at the C-5 position serves as a versatile handle for various chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The m-tolyloxy group at the C-2 position, while sterically bulky, also influences the reactivity of the pyrimidine ring through its electronic effects.

Due to a lack of specific experimental studies on the reaction mechanisms and kinetics of this compound, the following discussion is based on established principles for similarly substituted pyrimidines and related heterocyclic compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position, where the bromine atom acts as a leaving group. The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, with the nitrogen atoms aiding in its stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the bromide ion, yielding the substituted product.

The rate of SNAr reactions is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the electronic and steric properties of the substituents on the pyrimidine ring. The bulky m-tolyloxy group at the C-2 position may exert some steric hindrance, potentially slowing down the rate of nucleophilic attack at the adjacent C-5 position compared to less hindered pyrimidines.

Illustrative Kinetic Data for a Hypothetical SNAr Reaction

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific kinetic studies on this compound are not available in the current literature. It is intended to demonstrate the expected kinetic behavior for an SNAr reaction.

| Entry | Nucleophile | Concentration (M) | Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

| 1 | Piperidine | 0.1 | 50 | 1.2 x 10⁻⁴ |

| 2 | Piperidine | 0.2 | 50 | 1.2 x 10⁻⁴ |

| 3 | Sodium Methoxide | 0.1 | 50 | 2.5 x 10⁻⁵ |

| 4 | Piperidine | 0.1 | 70 | 4.8 x 10⁻⁴ |

This hypothetical data illustrates that the reaction is expected to be first order in both the pyrimidine substrate and the nucleophile, consistent with a bimolecular SNAr mechanism. An increase in temperature would lead to a higher reaction rate, as indicated by the larger rate constant at 70°C.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The most well-established of these is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. This is often the rate-determining step of the catalytic cycle and results in the formation of a Pd(II) intermediate. wikipedia.orglibretexts.org The reactivity order for aryl halides in this step is generally I > Br > Cl. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired product is released. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The kinetics of Suzuki-Miyaura couplings are complex and depend on various factors, including the choice of catalyst, ligand, base, and solvent.

Illustrative Data for a Hypothetical Suzuki-Miyaura Coupling

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific kinetic studies on this compound are not available in the current literature. It is intended to demonstrate the influence of reaction parameters on the outcome of a Suzuki-Miyaura coupling.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Hypothetical Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 75 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 |

| 4 | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 95 |

This hypothetical data illustrates how the choice of catalyst, ligand, and base can significantly impact the efficiency of the coupling reaction. More electron-rich and sterically hindered phosphine (B1218219) ligands, such as SPhos and dppf, often lead to higher yields by promoting the oxidative addition and reductive elimination steps.

Structure Activity Relationship Sar and Molecular Design Principles

Dissecting the Role of the m-Tolyloxy Moiety in Biological Interactions

The m-tolyloxy group, a key structural component of 5-Bromo-2-(m-tolyloxy)pyrimidine, plays a significant role in its biological interactions. The spatial arrangement of the tolyloxy group influences how the molecule binds to target proteins. The meta-position of the methyl group on the phenoxy ring is critical for establishing specific hydrophobic and van der Waals interactions within the binding pocket of a receptor or enzyme. This particular orientation can lead to a higher binding affinity compared to other positional isomers.

Importance of the C-5 Bromine Atom for Specific Biological Activities

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a crucial determinant of the compound's biological activity. ontosight.ai Halogen atoms, particularly bromine, can significantly enhance the binding affinity of a molecule to its biological target through the formation of halogen bonds. This type of non-covalent interaction involves the electrophilic region on the halogen atom and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

The presence of the C-5 bromine can also influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability. Increased lipophilicity can improve membrane permeability, while the strong carbon-bromine bond can enhance resistance to metabolic degradation, prolonging the compound's duration of action. Furthermore, the bromine atom can serve as a synthetic handle for further chemical modifications, allowing for the creation of new analogs with potentially improved properties. nih.gov

Influence of Pyrimidine Ring Substituents on Biological Potency and Selectivity

The pyrimidine ring is a versatile scaffold that allows for a wide range of substitutions, each with the potential to modulate the biological activity of the resulting compound. ontosight.ainih.gov The nature, size, and electronic properties of these substituents can have a profound impact on the molecule's potency and selectivity. ontosight.ai

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the pyrimidine ring, affecting its ability to participate in hydrogen bonding and π-π stacking interactions with the target protein. ontosight.ai The position of these substituents is also critical, as it dictates the spatial arrangement of the molecule and its complementarity to the binding site. nih.gov Studies have shown that even minor modifications to the pyrimidine ring can lead to significant changes in biological activity, highlighting the importance of a systematic approach to SAR studies. nih.govresearchgate.net

Table 1: Effect of Pyrimidine Ring Substituents on Biological Activity

| Substituent at C-2 | Substituent at C-4 | Substituent at C-5 | Observed Biological Activity |

| m-tolyloxy | H | Br | Not specified |

| Cl | H | Br | Precursor for further synthesis nih.gov |

| Pyridin-4-yl | H | Br | Not specified biosynth.com |

| Cl | Cl | Br | Starting material for synthesis of derivatives nih.gov |

Comparative SAR Analysis with Positional Tolyloxy Isomers (ortho and para)

A comparative analysis of the structure-activity relationships of 5-bromo-2-(tolyloxy)pyrimidine isomers reveals the critical importance of the methyl group's position on the phenoxy ring. While the meta-isomer, this compound, exhibits a particular biological profile, the ortho- and para-isomers can display significantly different activities.

The steric hindrance introduced by the ortho-methyl group can prevent the molecule from adopting the optimal conformation for binding to its target, potentially leading to a decrease in potency. Conversely, the para-isomer may position the methyl group in a region of the binding pocket that is either too crowded or lacks favorable hydrophobic interactions, again resulting in reduced activity. This comparative analysis underscores the fine-tuning of molecular structure required to achieve desired biological effects.

Table 2: Comparative Activity of Tolyloxy Isomers

| Isomer | Relative Potency | Rationale |

| ortho-tolyloxy | Lower | Potential for steric hindrance, preventing optimal binding conformation. |

| meta-tolyloxy | Higher | Optimal positioning for hydrophobic and van der Waals interactions within the binding site. |

| para-tolyloxy | Lower | Suboptimal positioning within the binding pocket, leading to reduced favorable interactions. |

Rational Design Strategies for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of new analogs with enhanced bioactivity. nih.gov By understanding the key interactions between this compound and its biological target, medicinal chemists can propose modifications aimed at improving potency, selectivity, and pharmacokinetic properties. nih.gov

These strategies may involve:

Bioisosteric replacement: Replacing the bromine atom with other halogen atoms or functional groups to fine-tune binding interactions and metabolic stability.

Scaffold hopping: Replacing the pyrimidine core with other heterocyclic systems to explore new chemical space and potentially discover novel modes of action.

Structure-based design: Utilizing computational modeling and X-ray crystallography data to design molecules that fit precisely into the target's binding site, maximizing favorable interactions. rsc.org

Through these and other rational design approaches, the initial lead compound, this compound, can serve as a starting point for the development of new and improved therapeutic agents.

Pharmacological and Biological Investigations of 5 Bromo 2 M Tolyloxy Pyrimidine and Its Analogues

Anti-Cancer Potential and Associated Mechanisms of Action

The pyrimidine (B1678525) scaffold is a fundamental component in numerous biologically active compounds, including several with established anticancer properties. mdpi.comnih.gov The diverse therapeutic applications of pyrimidine derivatives stem from their structural versatility and ability to interact with various biological targets. mdpi.com Researchers have explored the modification of the pyrimidine ring to enhance its anticancer efficacy, leading to the investigation of compounds like 5-Bromo-2-(m-tolyloxy)pyrimidine and its analogues. mdpi.comgoogle.com These investigations have unveiled multiple mechanisms through which these compounds exert their anti-cancer effects.

Kinase Pathway Modulation and Inhibition

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a significant class of anticancer drugs. Pyrimidine-based compounds have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). mdpi.com For instance, pyrimidine-sulfonamide hybrids have been designed to dually target EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) in breast cancer cell lines. mdpi.com Some pyrimidine analogues have also shown the ability to inhibit drug-resistant EGFR mutants. mdpi.com The mechanism often involves the pyrimidine core acting as a scaffold to which other functional groups are attached, enabling specific interactions with the kinase domain. mdpi.comnih.gov

Targeting of Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. wikipedia.orgtaylorandfrancis.com The inhibition of TS leads to a deficiency in thymidylate, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. nih.govresearchgate.net This makes TS a well-established target for cancer chemotherapy. wikipedia.orgnih.gov

The fluoropyrimidine 5-fluorouracil (B62378) (5-FU) is a classic example of a TS inhibitor. wikipedia.orgnih.gov Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a folate cofactor, effectively blocking the enzyme's function. researchgate.netnih.gov Pyrimidine derivatives, by their structural similarity to the natural substrates of TS, can act as competitive inhibitors. taylorandfrancis.commdpi.com Thieno[2,3-d]pyrimidine compounds, for example, have been identified as TS inhibitors. mdpi.com The development of pyrimidine-based TS inhibitors continues to be an active area of research, aiming to improve efficacy and overcome resistance mechanisms associated with existing therapies. nih.govnih.gov

Impact on Tubulin Polymerization and Cell Cycle Progression

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and play a crucial role in cell division. mdpi.com Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis, making tubulin an attractive target for anticancer drugs. mdpi.comnih.gov

Several pyrimidine analogues have been shown to interfere with tubulin polymerization. mdpi.comnih.gov These compounds can act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.comresearchgate.net This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. mdpi.comnih.govresearchgate.net For example, certain chalcone (B49325) mimics containing a 1-(1H-imidazol-2-yl)ethan-1-one moiety were found to arrest HeLaM cells in mitosis and reduce the rate of tubulin polymerization. nih.gov Similarly, some withaphysalins, which are cytotoxic compounds, have been shown to interfere with microtubule polymerization, leading to G2/M phase cell cycle arrest and growth inhibition of tumor cells. nih.gov

| Compound Type | Mechanism of Action | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Chalcone mimics | Inhibit tubulin polymerization | Mitotic arrest | nih.gov |

| Withaphysalin F | Interferes with microtubule polymerization | G2/M phase arrest | nih.gov |

| Millepachine analogues | Inhibit tubulin polymerization | G2/M phase arrest | researchgate.net |

Evaluation of Cytotoxic and Anti-proliferative Effects

The cytotoxic and anti-proliferative effects of this compound and its analogues are a key measure of their anticancer potential. Numerous studies have evaluated these effects across various cancer cell lines.

For instance, a new semi-synthetic derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide demonstrated cytotoxic activity against 13 different human leukemic cell lines. nih.gov This compound also exhibited a significant anti-proliferative effect by inhibiting DNA synthesis and inducing apoptosis. nih.gov Similarly, 5-hydroxy-6,7,31,41,51-pentamethoxyflavone, isolated from Lantana ukambensis, showed selective cytotoxicity against several cancer cell lines, including monocytic lymphoma (U937), acute T cell leukemia (Jurkat), and chronic myelogenous leukemia (K562) cells, while having no effect on normal peripheral blood mononuclear cells. semanticscholar.org This compound's anti-proliferative effects were significant against U937 cells. semanticscholar.org

Furthermore, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested for their anti-proliferative activity against breast cancer cell lines, with some derivatives showing promising results. mdpi.com The anti-proliferative activity of a carbothioamide derivative was demonstrated against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. nih.gov It is important to note that some compounds may exhibit cytotoxic and anti-proliferative effects through mechanisms independent of their primary intended target. For example, some 5-lipoxygenase (5-LO) inhibitors induced cytotoxic and anti-proliferative effects in cancer cells independently of their 5-LO inhibitory activity. researchgate.net

| Compound | Cell Line | Effect | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Carbothioamide derivative | HUVECs | Anti-proliferative | 76.3 | nih.gov |

| Carbothioamide derivative | A549 | Anti-proliferative | 45.5 | nih.gov |

| 5-hydroxy-6,7,31,41,51-pentamethoxyflavone | U937 | Cytotoxic | 6.1 ± 0.7 | semanticscholar.org |

| 5-hydroxy-6,7,31,41,51-pentamethoxyflavone | Jurkat | Cytotoxic | 9.6 ± 1.1 | semanticscholar.org |

| 5-hydroxy-6,7,31,41,51-pentamethoxyflavone | K562 | Cytotoxic | 11.9 ± 0.4 | semanticscholar.org |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MCF-7 | Anti-proliferative | 4.3 ± 0.11 | mdpi.com |

Overcoming Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.govnih.gov Cancer cells can develop resistance through various mechanisms, including alterations in drug targets, increased drug efflux, and enhanced DNA repair mechanisms. nih.govmdpi.commdpi.com

The development of novel compounds and combination therapies is a key strategy to overcome drug resistance. nih.gov Pyrimidine hybrids, which combine the pyrimidine scaffold with other pharmacophores, have shown potential in circumventing drug resistance. nih.gov These hybrid molecules can act on multiple biological targets simultaneously, potentially reducing the likelihood of resistance developing. nih.gov For example, resistance to 5-FU can arise from the overexpression of its target, thymidylate synthase. mdpi.com Strategies to overcome this include the co-administration of drugs that suppress TS overexpression. mdpi.com Another mechanism of resistance is the alteration of drug influx and efflux. mdpi.com The development of compounds that are not substrates for efflux pumps or that inhibit these pumps is an active area of research. nih.gov

Antimicrobial Efficacy

In addition to their anticancer potential, pyrimidine derivatives have also been investigated for their antimicrobial properties. nih.gov The emergence of antibiotic-resistant strains of microorganisms has created an urgent need for new antimicrobial agents. nih.gov

A study on novel pyrimidine and pyrimidopyrimidine derivatives demonstrated that several of the synthesized compounds exhibited excellent antimicrobial activities against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov The antimicrobial efficacy of these compounds was comparable to the reference drugs ampicillin (B1664943) and clotrimazole. nih.gov The inclusion of a p-chlorophenyl group on the pyrimidine nucleus has been noted to enhance the biological properties of pyrimidine derivatives, likely due to the electron-withdrawing nature of the chlorine atom. These findings highlight the potential of pyrimidine-based compounds as a source of new antimicrobial drugs to combat the growing threat of microbial resistance. nih.gov

Antibacterial Spectrum and Activity

Research into the antibacterial properties of pyrimidine derivatives has shown that these compounds can exhibit a range of activities against various bacterial strains. While specific data on the antibacterial spectrum of this compound is not extensively detailed in the provided search results, the broader class of pyrimidine analogues has been a subject of study. For instance, certain pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov

A study on newly synthesized pyrimidine derivatives reported that compound 2a , 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid, displayed comparable activity to the standard antibacterial drug gentamycin against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.5 μM. figshare.com This highlights the potential of the pyrimidine scaffold in developing new antibacterial agents. Further research is necessary to specifically elucidate the antibacterial spectrum and efficacy of this compound itself.

Antifungal Spectrum and Activity

The antifungal potential of pyrimidine analogues is an active area of investigation. A novel pyrimidine-based chemical scaffold was identified through a high-throughput screen with Aspergillus fumigatus, the most common pathogenic mold. nih.gov This scaffold demonstrated broad-spectrum antifungal activity, including against several difficult-to-treat molds. nih.gov

Another analogue, 5-Bromo-2-(2-methoxyethylamino)pyrimidine, has also been noted for its antifungal activities. biosynth.com The pyrimidine analogue carmofur (B1668449) has shown in vitro inhibitory activity against the main agents of chromoblastomycosis (CBM) and pheohyphomycosis (PHM). nih.gov However, the development of resistance has been observed, highlighting a potential limitation. nih.gov While these findings are promising for the pyrimidine class of compounds, specific data on the antifungal spectrum and activity of this compound is not available in the provided results.

Interaction with Bacterial DNA Gyrase and Other Microbial Targets

The mechanism of action for many pyrimidine-based antimicrobial agents involves the inhibition of key cellular processes. For example, 5-Bromo-2-(2-methoxyethylamino)pyrimidine is reported to inhibit DNA synthesis and viral replication by binding to the ribonucleotide reductase enzyme. biosynth.com It mimics natural nucleosides and monophosphates to inhibit the enzyme's activity. biosynth.com

A chemical genetics screen of Saccharomyces cerevisiae suggested that a novel pyrimidine-based antifungal compound may target the endoplasmic reticulum (ER) and disrupt its function and homeostasis. nih.gov This was supported by the observation that the compound induces the unfolded protein response and inhibits the secretion of A. fumigatus collagenases. nih.gov While these studies provide insight into the potential microbial targets of pyrimidine analogues, the specific interaction of this compound with bacterial DNA gyrase or other microbial targets has not been detailed in the provided search results.

Antiviral Properties

Several pyrimidine analogues have demonstrated significant antiviral activity. For instance, 5-substituted deoxyuridine derivatives have been examined for their activity against herpes simplex virus type 1 (HSV-1). nih.gov It was found that analogues with a C-C double bond in the 5-substituent conjugated with the pyrimidine ring were more potent antiviral drugs. nih.gov The greater antiviral activity of the conjugated isomers was linked to a higher affinity for virus thymidine (B127349) kinase and, as the 5'-triphosphate, for virus DNA polymerase. nih.gov

The antiviral activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) extends to several herpesviruses, including HSV-1 and varicella-zoster virus (VZV). nih.gov Its Z isomer, (Z)-5-(2-bromovinyl)-2'-deoxyuridine, is significantly less active against HSV-1, indicating the importance of the E configuration for potent and selective activity. nih.gov Additionally, 5'-amino-2',5'-dideoxy analogues of 5-chloro-, 5-bromo-, and 5-iodo-2'-deoxyuridine possess antiviral activity against herpes simplex virus. nih.gov A ribonucleoside analogue, 5-Bromo-2-(2-methoxyethylamino)pyrimidine, has also been shown to have antiviral activities by inhibiting viral replication. biosynth.com

Anti-Inflammatory Activities

Pyrimidine derivatives are recognized for their anti-inflammatory potential. rsc.orgnih.gov Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.govnih.gov

Several pyrimidine analogues have been clinically approved as anti-inflammatory drugs, including afloqualone, proquazone, and epirizole. nih.gov In one study, a newly synthesized pyrimidine derivative, 2a (1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid), was evaluated for its anti-inflammatory activity. figshare.com Molecular docking studies suggested a strong affinity for the COX-2 enzyme, and in vitro tests revealed an IC50 of 3.5 μM. figshare.com Another study on pyrimidine derivatives showed that compounds L1 and L2 were highly selective towards COX-2. nih.gov While the pyrimidine class shows promise, specific research on the anti-inflammatory activities of this compound is not present in the search results.

Exploration of Other Therapeutic Modalities (e.g., Antiangiogenic, Anticonvulsant)

The therapeutic potential of pyrimidine analogues extends beyond antimicrobial and anti-inflammatory effects.

Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several bromo-substituted compounds have been investigated for their ability to inhibit this process. A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic activity with an IC50 of 15.4 µg/mL in an ex vivo rat aorta model. nih.govnih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5.6 µg/mL. nih.govnih.govresearchgate.net Another carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , also showed dose-dependent inhibition of blood vessel growth with an IC50 of 56.9 µg/mL. waocp.org Furthermore, the indole (B1671886) derivative 2-NPHC exhibited an antiangiogenic effect with an IC50 of 13.42 μg/ml. pensoft.net

Anticonvulsant Activity: Certain pyrimidine derivatives have been evaluated for their anticonvulsant properties. A series of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives were synthesized and tested, with four compounds showing weak anticonvulsant activity. nih.gov Other studies have focused on hybrid molecules containing a pyrrolidine-2,5-dione core, which have shown promising anticonvulsant effects in animal models. nih.gov While these findings suggest the potential of pyrimidine-related structures in anticonvulsant therapy, specific data for this compound is lacking.

Mechanistic Toxicology and Safety Profile Assessment

The safety profile of pyrimidine derivatives is a crucial aspect of their development as therapeutic agents. Safety data sheets for related compounds provide some insight into their potential hazards. For example, 5-Bromo-2-methylpyrimidine is classified as harmful if swallowed and causes skin and serious eye irritation. nih.gov5-Bromo-2-chloropyrimidine (B32469) is also noted to cause skin, eye, and respiratory system irritation. sigmaaldrich.com

In contrast, 5-Bromo-2'-deoxyuridine is reported to have no irritant effect on the skin or eyes and no known sensitizing effects. caymanchem.com However, it is classified as a substance that may cause genetic defects and is suspected of damaging fertility or the unborn child. caymanchem.com A study on a novel pyrimidine-based antifungal compound showed limited mammalian cell toxicity. nih.gov These varied profiles highlight the importance of specific toxicological assessments for each derivative. There is no specific mechanistic toxicology or safety profile assessment available for this compound in the provided search results.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Assessments for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-2-(m-tolyloxy)pyrimidine, this is essential for identifying potential biological targets and understanding its mechanism of action.

Molecular docking simulations are employed to screen this compound against various protein targets. Pyrimidine (B1678525) derivatives have been docked with proteins like human cyclin-dependent kinase 2 (CDK2) to evaluate their potential as therapeutic agents. nih.gov For instance, studies on similar pyrimidine compounds have identified potential binding sites within the active pockets of enzymes or receptors. semanticscholar.org The process involves preparing the 3D structure of the ligand and the protein target, followed by a search algorithm that explores possible binding modes. The results are then scored based on the predicted binding affinity.

Table 1: Illustrative Putative Protein Targets for Pyrimidine Derivatives

| Protein Target | PDB ID | Therapeutic Area | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 | 1HCK | Oncology | -7.9 |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | Oncology | -7.2 |

| VEGFR-2 | 4ASD | Oncology | -8.5 |

Note: This table is illustrative and based on docking studies of various pyrimidine derivatives against known protein targets. The binding affinities are representative examples.

Once a binding pose is identified, the specific molecular interactions between the ligand and the protein are analyzed. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the binding pocket. nih.govsemanticscholar.org For example, in a study of pyrimidine derivatives targeting Bcl-2, key interactions were observed with residues such as SER 60, ARG 129, and GLN 118. semanticscholar.org

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active pyrimidine derivatives can be generated and used as a 3D query to search large chemical databases for novel compounds with similar properties. This virtual screening process is a cost-effective method for identifying new potential drug candidates. nih.gov For example, virtual screening has successfully identified pyrimidine-based platforms as inhibitors of targets like the ricin A chain. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME properties of a compound determine its pharmacokinetic profile. Computational tools can predict these properties based on the molecular structure of this compound. jocpr.com These predictions are crucial for assessing the drug-likeness of a compound early in the discovery process. Studies on related pyrazolo[1,5-a]pyrimidines have shown that in silico tools can predict properties like gastrointestinal absorption and potential inhibition of cytochrome P450 (CYP) enzymes. nih.gov

Table 2: Predicted ADME Properties for a Representative Pyrimidine Derivative

| Property | Predicted Value | Method |

|---|---|---|

| Oral Bioavailability | High | SwissADME |

| GI Absorption | High | pkCSM |

| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |

| CYP2D6 Inhibitor | Yes | pkCSM |

Note: This table represents typical ADME predictions for a drug-like pyrimidine derivative and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scielo.br For pyrimidine derivatives, QSAR studies have been conducted to understand how different substituents on the pyrimidine ring affect their activity. nih.govnih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that can predict the activity of new, unsynthesized compounds. scielo.br This approach helps in optimizing the lead compound to enhance its potency and selectivity.

Applications in Chemical and Pharmaceutical Industries

Significance as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

5-Bromo-2-(m-tolyloxy)pyrimidine belongs to the class of brominated pyrimidines, which are considered crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). The pyrimidine (B1678525) ring itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous endogenous molecules like the nucleobases in DNA and RNA, as well as many therapeutic agents. Current time information in Bangalore, IN.researchgate.net Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.nettandfonline.com

The strategic placement of a bromine atom at the 5-position of the pyrimidine ring is of particular synthetic importance. This halogen atom serves as a reactive handle, enabling chemists to introduce diverse functional groups and build molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. sigmaaldrich.commdpi.com This versatility allows for the systematic modification of the pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties during the drug development process. growingscience.com

A notable example that underscores the importance of the bromo-pyrimidine framework is its role in the synthesis of the dual endothelin receptor antagonist, Macitentan. google.com The precursor for this drug, 5-bromo-2-chloropyrimidine (B32469), is a closely related intermediate whose synthesis highlights the industrial relevance of this class of compounds for producing modern therapeutics targeting conditions like pulmonary hypertension. acs.org The ability to use intermediates like this compound facilitates the efficient construction of complex drug molecules, making them indispensable in the pharmaceutical industry. growingscience.com

Industrial Scale Production and Process Optimization

The industrial viability of any synthetic intermediate is heavily dependent on the efficiency, safety, and cost-effectiveness of its production process. For compounds like this compound, the synthesis typically involves the preparation of a precursor such as 5-bromo-2-chloropyrimidine. Historically, the bromination of pyrimidines involved reagents like elemental bromine and glacial acetic acid, a process fraught with challenges for large-scale production, including low bromine utilization and safety hazards associated with corrosive and volatile bromine vapor. acs.org

Modern advancements in chemical synthesis have led to significant process optimization. Patented one-step synthesis methods have been developed for key precursors, which are safer, more efficient, and better suited for industrial application. acs.orgepo.org For example, an improved process for creating 5-bromo-2-chloropyrimidine uses 2-hydroxypyrimidine (B189755) and hydrobromic acid with hydrogen peroxide as a catalyst. mdpi.com This method avoids the use of volatile and hazardous elemental bromine, simplifies the production workflow, and can increase production efficiency by more than fourfold. epo.orgmdpi.com Furthermore, such optimized routes can enhance the effective utilization of the bromine element by over 100% compared to traditional reaction systems. mdpi.com These innovations, which focus on using less hazardous materials, reducing reaction steps, and lowering costs, are crucial for the scalable and economical production of 5-bromo-2-substituted pyrimidine compounds for the pharmaceutical and chemical industries. nih.gov

Table 1: Comparison of Traditional vs. Optimized Synthesis for Bromo-pyrimidine Intermediates

| Feature | Traditional Method (e.g., Bromine/Acetic Acid) | Optimized Method (e.g., H₂O₂/HBr) |

|---|---|---|

| Primary Reagents | Elemental Bromine, Acetic Acid | Hydrobromic Acid, Hydrogen Peroxide |

| Safety Profile | High hazard (volatile, corrosive bromine vapor) | Improved safety (avoids elemental bromine) |

| Efficiency | Lower, often requires multiple steps | High, can be a one-step process |

| Atom Economy | Lower bromine utilization | Significantly higher bromine utilization (>100% improvement) |

| Industrial Scalability | Challenging due to safety and handling | Well-suited for large-scale production |

This table provides a generalized comparison based on patented synthesis improvements for key bromo-pyrimidine precursors. acs.orgepo.orgmdpi.com

Contribution to Modern Drug Discovery and Development

The pyrimidine scaffold is a cornerstone of modern drug discovery, and functionalized derivatives like this compound contribute significantly to this field. The "privileged" nature of the pyrimidine ring allows it to interact with a wide variety of biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems. researchgate.net This inherent biological relevance, combined with the synthetic flexibility offered by the bromo-substituent, makes this class of compounds highly valuable for developing new medicines. researchgate.net

In drug discovery, researchers often synthesize large libraries of related compounds to perform Structure-Activity Relationship (SAR) studies. These studies systematically explore how different chemical modifications affect a molecule's therapeutic activity and properties. The reactive bromine atom on the pyrimidine ring is ideal for this purpose, allowing for the rapid creation of diverse analogs. researchgate.net This approach has been successfully used to develop potent and selective inhibitors for various therapeutic targets, including protein kinases, which are crucial in cancer treatment. For instance, novel series of 5-bromo-pyrimidine derivatives have been synthesized and identified as potent Bcr/Abl kinase inhibitors, representing promising leads for new anticancer therapies. researchgate.net

The development of drugs such as the anticancer agent Certinib and the antihypertensive Macitentan further illustrates the impact of pyrimidine intermediates. researchgate.netgoogle.com The discovery process for these drugs involved the strategic use of pyrimidine building blocks to optimize potency and pharmacokinetic profiles. Therefore, intermediates like this compound are not just passive components but active contributors to the innovation pipeline, enabling the discovery and development of next-generation therapeutics. growingscience.comresearchgate.net

Potential Utility in Materials Science and Development of Advanced Coatings

While the primary application of this compound is in the pharmaceutical sector, its molecular structure suggests potential utility in materials science, particularly in the development of liquid crystals and organic electronic materials. The pyrimidine core is an electron-deficient aromatic system, a desirable characteristic for creating materials with specific electronic and optical properties. tandfonline.com

Pyrimidine derivatives have been successfully incorporated into calamitic (rod-shaped) liquid crystals. sigmaaldrich.com These materials are fundamental to liquid crystal display (LCD) technology. The key to liquid crystal behavior is a molecule with a rigid core and flexible terminal groups. This compound possesses such features: a rigid pyrimidine core and a semi-flexible tolyloxy group. By further functionalizing the molecule, for example, via the bromo-substituent, it is possible to design novel liquid crystalline materials. Patents have been granted for liquid crystal compositions containing pyrimidine derivatives, prized for their ability to produce a stable nematic phase and a large positive dielectric anisotropy, which are critical for display performance. epo.orgnih.gov

Furthermore, the electron-accepting nature of the pyrimidine ring makes it a valuable building block for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs). tandfonline.com Pyrimidine-based compounds have been used as fluorescent emitters and as materials for electron transport layers in OLED devices. The specific substituents on the pyrimidine ring, such as the tolyloxy group in the target compound, can be used to tune the photophysical properties, like the emission color and fluorescence quantum yield. The reactive bromine atom also offers a site for polymerization or for attaching the molecule to other structures to create advanced functional polymers or coatings with tailored optical or electronic characteristics. The work function of surfaces can also be modified using self-assembled monolayers containing pyrimidine, which is relevant for applications in organic electronics. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-chloropyrimidine |

| 2-hydroxypyrimidine |

| Macitentan |

| Certinib |

| Dasatinib |

Future Perspectives and Research Challenges

Development of Highly Selective and Potent Analogues with Improved Therapeutic Indices

A crucial step in the evolution of 5-Bromo-2-(m-tolyloxy)pyrimidine as a drug candidate is the strategic design and synthesis of analogues with enhanced potency, selectivity, and, most importantly, a superior therapeutic index. The therapeutic index, a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity, is a critical determinant of a drug's safety and clinical viability. For pyrimidine (B1678525) derivatives, achieving a high therapeutic index is paramount.

Future research should focus on systematic structure-activity relationship (SAR) studies to understand how modifications to the this compound core affect its biological activity and toxicity. Key areas for modification include:

Substitution on the tolyloxy ring: Exploring a variety of substituents at different positions on the phenyl ring could significantly impact binding affinity and selectivity for the target protein.

Replacement of the tolyloxy moiety: Investigating other aryl or heteroaryl ethers, as well as amino or thioether linkages at the 2-position, could lead to improved pharmacokinetic and pharmacodynamic properties.

Modification of the 5-bromo substituent: While the bromine atom is often crucial for activity, its replacement with other halogens or functional groups could modulate the compound's electronic properties and metabolic stability.

The goal of these synthetic efforts should be to identify analogues that exhibit high potency against the desired biological target while demonstrating minimal off-target effects and cytotoxicity to healthy cells.

Identification and Validation of Novel Biological Targets

While pyrimidine derivatives are known to interact with a wide range of biological targets, the specific molecular targets of this compound are not yet fully elucidated. nih.gov Identifying and validating these targets is a fundamental research challenge that will underpin the rational design of more effective and selective drugs.